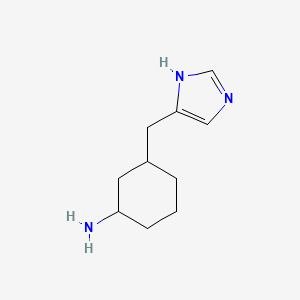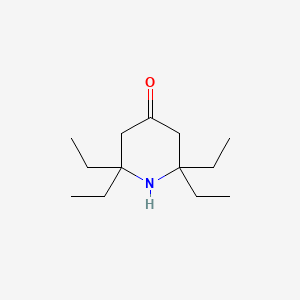
2,2,6,6-Tetraethyl-4-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 2,2,6,6-tetraethyl- is a chemical compound with the molecular formula C13H25NO It is a derivative of piperidinone, characterized by the presence of four ethyl groups attached to the 2, 2, 6, and 6 positions of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2,2,6,6-tetraethyl- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl halides under basic conditions to introduce the ethyl groups at the desired positions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 4-Piperidinone, 2,2,6,6-tetraethyl- may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. For example, the continuous-flow reductive amination of piperidine with ethyl halides in the presence of a suitable catalyst can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 2,2,6,6-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone ring to piperidine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Piperidinone, 2,2,6,6-tetraethyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 2,2,6,6-tetraethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A similar compound with methyl groups instead of ethyl groups.
2,2,6,6-Tetramethylpiperidine: Another related compound with a fully saturated piperidine ring.
4-Oxo-2,2,6,6-tetramethylpiperidine: A derivative with an oxo group at the 4-position.
Uniqueness
4-Piperidinone, 2,2,6,6-tetraethyl- is unique due to the presence of four ethyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2,2,6,6-tetraethylpiperidin-4-one |
InChI |
InChI=1S/C13H25NO/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14-12/h14H,5-10H2,1-4H3 |
InChI Key |
YZTGBPOXSYDGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CC(N1)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



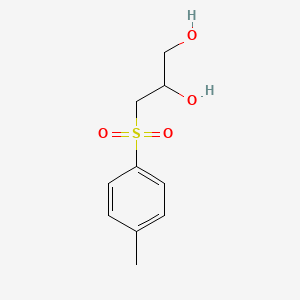
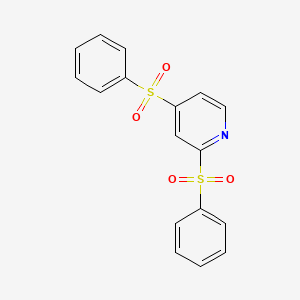
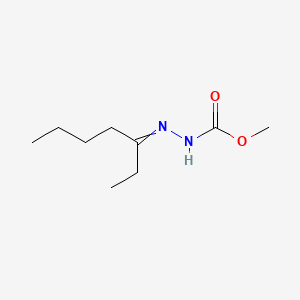
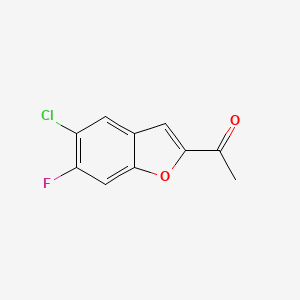
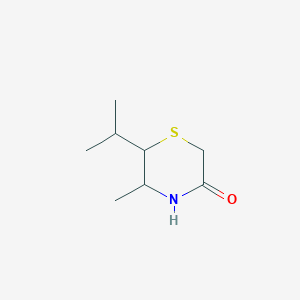
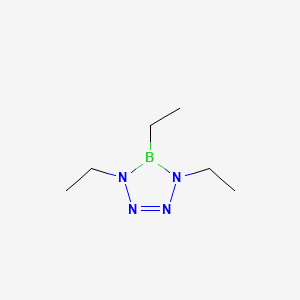
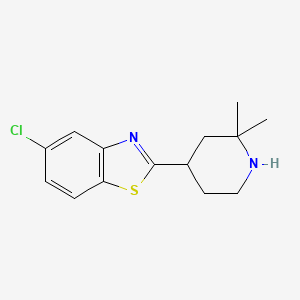

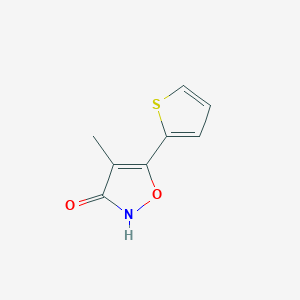
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)


